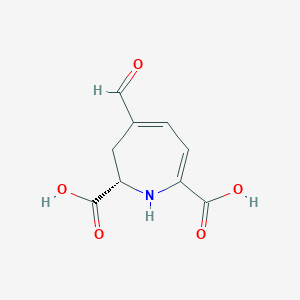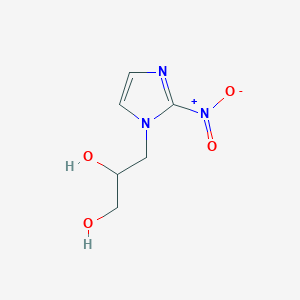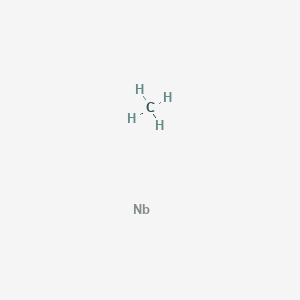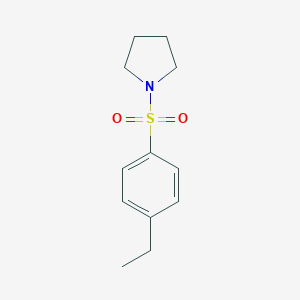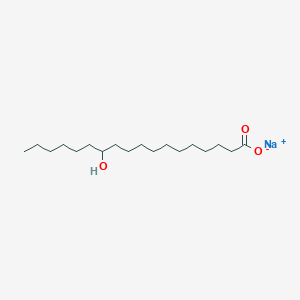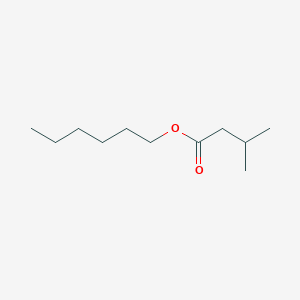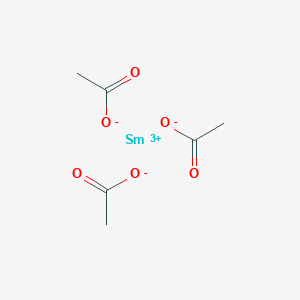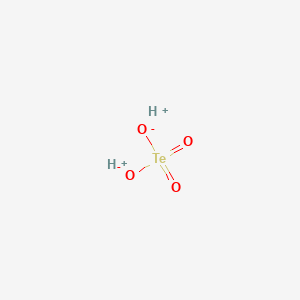
Dihydroxidodioxidotellurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxidodioxidotellurium (DHODT) is a chemical compound with the molecular formula Te(OH)2O2H. It is a rare and highly reactive compound that has recently gained attention in scientific research due to its unique chemical properties and potential applications. DHODT is a tellurium compound, which is a rare element that is found in very small quantities in the earth's crust. It is used in a variety of industrial applications, including the production of solar cells, electronic devices, and alloys.
Mechanism Of Action
The mechanism of action of Dihydroxidodioxidotellurium is not fully understood, but it is believed to work by interacting with the electrons in the materials it is used with. Dihydroxidodioxidotellurium has been shown to have a high affinity for certain materials, such as silicon, which makes it a promising material for use in electronic devices.
Biochemical And Physiological Effects
Dihydroxidodioxidotellurium has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively safe for use in laboratory experiments. However, due to its reactive nature, it should be handled with caution and in accordance with proper safety protocols.
Advantages And Limitations For Lab Experiments
One of the main advantages of Dihydroxidodioxidotellurium for use in laboratory experiments is its high reactivity, which makes it an effective material for use in a variety of chemical reactions. However, its reactive nature also makes it difficult to handle and store, which can be a limitation for some experiments.
Future Directions
There are many potential future directions for research on Dihydroxidodioxidotellurium. One area of interest is in the development of new materials for use in electronic devices, such as solar cells and batteries. Dihydroxidodioxidotellurium has already shown promise in this area, but further research is needed to fully understand its potential. Additionally, Dihydroxidodioxidotellurium may have applications in the field of catalysis, due to its unique chemical properties. Overall, Dihydroxidodioxidotellurium is a promising compound that has the potential to make significant contributions to a variety of scientific fields.
Synthesis Methods
Dihydroxidodioxidotellurium can be synthesized through a variety of methods, including the reaction of tellurium dioxide with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under high pressure and at elevated temperatures. The resulting Dihydroxidodioxidotellurium compound is a white crystalline solid that is highly soluble in water.
Scientific Research Applications
Dihydroxidodioxidotellurium has been the subject of extensive scientific research due to its potential applications in a variety of fields. One of the most promising areas of research is in the field of solar energy. Dihydroxidodioxidotellurium has been shown to be an effective material for use in solar cells, due to its unique electronic properties and high efficiency in converting sunlight into electricity.
properties
CAS RN |
11120-48-2 |
|---|---|
Product Name |
Dihydroxidodioxidotellurium |
Molecular Formula |
H2O4Te |
Molecular Weight |
193.6 g/mol |
IUPAC Name |
hydron;tellurate |
InChI |
InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4) |
InChI Key |
XHGGEBRKUWZHEK-UHFFFAOYSA-N |
SMILES |
[H+].[H+].[O-][Te](=O)(=O)[O-] |
Canonical SMILES |
[H+].[H+].[O-][Te](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



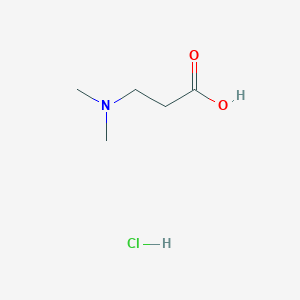
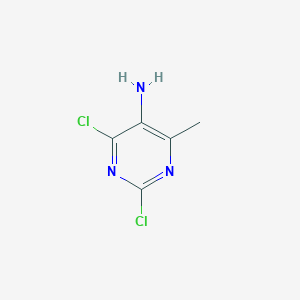
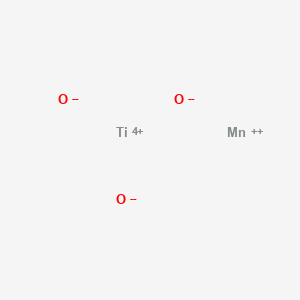

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
